
(Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate: is an organic compound that features a complex structure with multiple functional groups It is characterized by the presence of acetoxy, nitrophenyl, and vinyl groups, which contribute to its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate typically involves multi-step organic reactions. One common method includes the esterification of phenol derivatives with acetic anhydride in the presence of a catalyst such as sulfuric acid. The nitrophenyl group is introduced through nitration reactions, where phenyl acetate is treated with nitric acid and sulfuric acid to yield the nitro derivative. The final step involves the vinylation of the nitrophenyl acetate using vinyl acetate under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group in (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate can undergo oxidation reactions to form nitroso or nitro compounds.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives, which are useful intermediates in organic synthesis.
Substitution: The acetoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or ammonia in basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl acetates.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Polymer Chemistry: It can be incorporated into polymer matrices to modify their physical and chemical characteristics.
Mécanisme D'action
The mechanism of action of (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the acetoxy groups may undergo hydrolysis to release acetic acid. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
(E)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate: The E-isomer of the compound, which may exhibit different reactivity and properties.
4-nitrophenyl acetate: A simpler analog that lacks the vinyl group, used in enzymatic studies.
2-acetoxyphenyl acetate: Another analog without the nitrophenyl group, used in organic synthesis.
Uniqueness:
Structural Complexity: The presence of multiple functional groups in (Z)-2-((2-acetoxy-2-(4-nitrophenyl)vinyl)oxy)phenyl acetate makes it more versatile in chemical reactions compared to its simpler analogs.
Reactivity: The combination of nitrophenyl, acetoxy, and vinyl groups provides unique reactivity patterns that can be exploited in various applications.
Propriétés
IUPAC Name |
[2-[(Z)-2-acetyloxy-2-(4-nitrophenyl)ethenoxy]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO7/c1-12(20)25-17-6-4-3-5-16(17)24-11-18(26-13(2)21)14-7-9-15(10-8-14)19(22)23/h3-11H,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPOLERUBHIQDT-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1OC=C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1O/C=C(/C2=CC=C(C=C2)[N+](=O)[O-])\OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
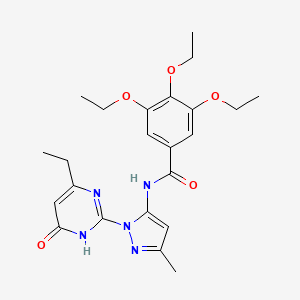

![4,5-Dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2438069.png)

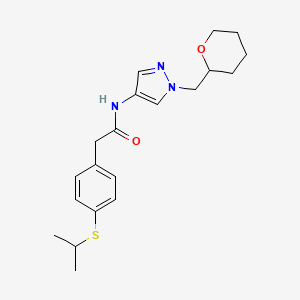
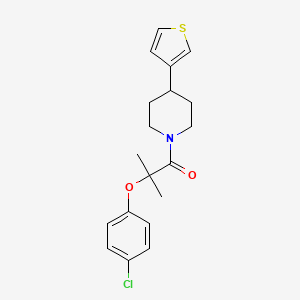
![(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2438075.png)
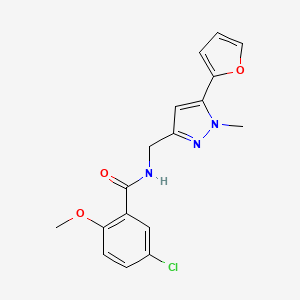
![N-butyl-N-ethyl-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2438080.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2438082.png)
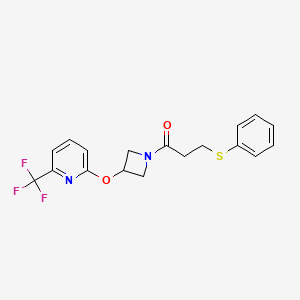
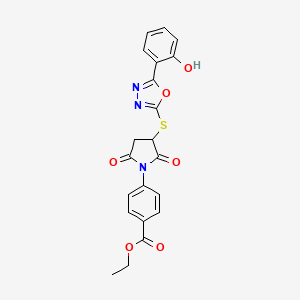
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2438089.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2438090.png)
